BenchChemオンラインストアへようこそ!

Glutaminase C-IN-1

Cancer Metabolism Glutaminase Isoform Selectivity GLS2 Targeting

This Glutaminase C-IN-1 (Compound 968) offers a unique benzo[a]phenanthridinone scaffold distinct from BPTES/CB-839. It selectively inhibits GAC to block Rho GTPase-dependent cancer growth while sparing normal cells. Crucially, it reverses MDR1-mediated chemoresistance—a property not shared by CB-839. Essential for reproducible oncology research.

Molecular Formula C27H27BrN2O
Molecular Weight 475.4 g/mol
CAS No. 311795-38-7
Cat. No. B1671598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaminase C-IN-1
CAS311795-38-7
SynonymsGLS-IN-968;  GLS IN 968;  GLSIN968;  Glutaminase inhibitor-968;  Glutaminase inhibitor 968;  GLS inhibitor 968;  Glutaminase inhibitor compound 968; 
Molecular FormulaC27H27BrN2O
Molecular Weight475.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C
InChIInChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3
InChIKeyNVFRRJQWRZFDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glutaminase C-IN-1 (CAS 311795-38-7) for Cancer Metabolism Research | Compound 968


Glutaminase C-IN-1 (also known as Compound 968) is a cell-permeable, allosteric inhibitor of the mitochondrial enzyme glutaminase C (GAC), a splice variant of the GLS gene [1]. This compound is characterized as a dibenzophenanthridine derivative that binds preferentially to the monomeric form of GAC, preventing the dimer-to-tetramer transition required for enzymatic activation [2]. With an IC50 of approximately 2.5 µM against recombinant GAC, it serves as a widely utilized tool compound for probing cancer cell dependence on glutamine metabolism . Unlike many glutaminase inhibitors that selectively target the GLS1 isoform, Glutaminase C-IN-1 exhibits a distinct isoform selectivity profile with a moderate (>3-fold) preference for GLS2 over GLS1 [3].

Glutaminase C-IN-1 Isoform Selectivity: Why Substitution with GLS1-Selective Inhibitors Fails in Specific Research Contexts


Substitution of Glutaminase C-IN-1 with other glutaminase inhibitors such as BPTES or CB-839 is not scientifically valid when the experimental objective involves dual inhibition of both GLS1 and GLS2 isoforms or when the model system relies on GLS2-driven glutamine metabolism. BPTES and CB-839 are highly selective for GLS1 over GLS2, with CB-839 exhibiting IC50 values of 23–28 nM for GLS1 but >1 µM for GLS2 [1]. In contrast, Glutaminase C-IN-1 functions as a pan-glutaminase inhibitor that inhibits both GLS1 and GLS2, with a moderate (>3-fold) selectivity for GLS2 over GLS1 [2]. This distinct isoform selectivity profile is critical for research involving luminal-subtype breast cancers and other tumor types where GLS2, rather than GLS1, serves as the predominant metabolic driver [3]. Consequently, experiments requiring GLS2 inhibition or dual GLS1/GLS2 targeting cannot be replicated using GLS1-selective alternatives.

Glutaminase C-IN-1 (Compound 968) Comparative Performance Data: Isoform Selectivity and Cellular Activity Versus BPTES and CB-839


Isoform Selectivity: Glutaminase C-IN-1 Demonstrates >3-Fold Selectivity for GLS2 Over GLS1, Distinct from GLS1-Selective Comparators

Glutaminase C-IN-1 (Compound 968) exhibits a pan-glutaminase inhibition profile with a moderate (>3-fold) selectivity for the GLS2 isoform over the GLS1 isoform when tested against purified recombinant human enzymes [1]. This selectivity profile stands in direct contrast to BPTES and CB-839, which are highly selective for GLS1. CB-839 exhibits an IC50 of 23–28 nM for GLS1 splice variants but an IC50 of >1 µM for GLS2, representing a >35-fold selectivity for GLS1 [2]. BPTES similarly shows high selectivity for GLS1 over GLS2 .

Cancer Metabolism Glutaminase Isoform Selectivity GLS2 Targeting

Cellular Antiproliferative Activity: Glutaminase C-IN-1 Inhibits Cancer Cell Proliferation with EC50 Values of 3–5 µM Across Multiple Breast Cancer Cell Lines

Treatment of breast cancer cells with Glutaminase C-IN-1 (Compound 968) inhibited proliferation with EC50 values of 3–5 µM across multiple breast cancer cell lines, including luminal-subtype cells [1]. This antiproliferative activity is observed in cell lines that are resistant to GLS1-selective inhibitors such as BPTES. For example, DU4475 triple-negative breast cancer cells exhibit an EC50 of >20 µM for BPTES, indicating resistance, whereas Glutaminase C-IN-1 maintains potency in these BPTES-resistant cells due to its ability to inhibit GLS2 [2].

Breast Cancer Antiproliferative Activity Cancer Cell Viability

In Vivo Tumor Growth Inhibition: Glutaminase C-IN-1 Suppresses Tumor Growth in Xenograft Models at 10 mg/kg Dosing

In MDA-MB-453 breast cancer xenograft models, subcutaneous administration of Glutaminase C-IN-1 (Compound 968) at 10 mg/kg three times per week significantly suppressed tumor growth compared to vehicle control (p ≤ 0.01) [1]. In the same model, treatment with BPTES at an equivalent dose (10 mg/kg) showed no significant effect on tumor growth (ns, not significant), demonstrating that GLS2 inhibition by Glutaminase C-IN-1 is required for antitumor activity in this GLS2-dependent model [2].

In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition

Mechanistic Differentiation: Glutaminase C-IN-1 Binds Preferentially to Monomeric GAC and Prevents Tetramerization, a Mechanism Distinct from BPTES-Class Inhibitors

Glutaminase C-IN-1 (Compound 968) exhibits a distinct allosteric mechanism compared to BPTES-class inhibitors. FRET-based assays demonstrate that Glutaminase C-IN-1 has the highest affinity for monomeric GAC and that its dose-dependent binding to GAC monomers directly matches its dose-dependent inhibition of enzyme activity and cellular transformation [1]. In contrast, BPTES-class inhibitors stabilize the inactive tetrameric form of GLS1 [2]. This mechanistic difference underpins the distinct isoform selectivity profiles and cellular activity patterns observed between these compound classes.

Allosteric Inhibition Enzyme Mechanism Protein Oligomerization

Optimal Research Applications for Glutaminase C-IN-1 (Compound 968): Experimental Systems Where Isoform Selectivity Drives Procurement Decisions


GLS2-Dependent Cancer Models (Luminal-Subtype Breast Cancer)

Glutaminase C-IN-1 is the appropriate glutaminase inhibitor for studies involving luminal-subtype breast cancer cell lines (e.g., MDA-MB-453, T-47D) or xenograft models where GLS2, rather than GLS1, serves as the primary metabolic driver. In these systems, GLS1-selective inhibitors such as CB-839 and BPTES are ineffective due to their lack of GLS2 inhibitory activity [1]. Procurement of Glutaminase C-IN-1 is scientifically justified when the experimental objective requires GLS2 inhibition or dual GLS1/GLS2 targeting.

Mechanistic Studies of Glutaminase Oligomerization and Allosteric Regulation

Glutaminase C-IN-1 binds preferentially to monomeric GAC and prevents the dimer-to-tetramer transition required for enzymatic activation [1]. This distinct mechanism makes it uniquely suitable for FRET-based studies, mutagenesis experiments, and structural biology investigations examining the relationship between GAC oligomerization state and catalytic activity. Researchers studying allosteric regulation of glutaminase should select Glutaminase C-IN-1 over BPTES-class inhibitors, which act through a different allosteric mechanism [2].

Investigating Resistance Mechanisms to GLS1-Selective Inhibitors

Glutaminase C-IN-1 maintains antiproliferative activity in cancer cell lines that are resistant to GLS1-selective inhibitors such as BPTES and CB-839 [1]. For researchers studying acquired or intrinsic resistance to GLS1-targeted therapies, Glutaminase C-IN-1 serves as an essential control compound to distinguish between GLS1-specific resistance mechanisms and broader metabolic adaptations. Its pan-glutaminase activity enables identification of GLS2-mediated resistance pathways [2].

13C-Isotopic Tracing Studies of Glutamine Metabolism

Glutaminase C-IN-1 has been validated in 13C-isotopic labeling studies using 13C-labeled glutamine and stable-isotope tracing methods to demonstrate that it selectively blocks the enhancement in glutaminolysis associated with oncogenic transformation [1]. Researchers conducting metabolic flux analyses to quantify glutamine utilization in cancer cells should consider Glutaminase C-IN-1 as a validated tool compound for these specific experimental workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutaminase C-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.